Methyl thietane-2-carboxylate
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Overview
Description
Methyl thietane-2-carboxylate is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by a thietane ring substituted with a carboxylate group at the second position and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl thietane-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 3-mercaptoalkyl halides or sulfonates. This intramolecular substitution reaction typically requires the presence of a base, such as sodium hydroxide, and is conducted under reflux conditions . Another method involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds, which can be catalyzed by ultraviolet light .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial processes .
Chemical Reactions Analysis
Types of Reactions: Methyl thietane-2-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thietane ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydroxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various thietane derivatives.
Scientific Research Applications
Methyl thietane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl thietane-2-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfur atom plays a crucial role in these interactions, often forming covalent bonds with enzyme residues . Additionally, its ability to undergo various chemical transformations allows it to participate in multiple biochemical pathways .
Comparison with Similar Compounds
Thietane: The parent compound of methyl thietane-2-carboxylate, lacking the carboxylate and methyl groups.
Thiirane: A three-membered sulfur-containing ring, which is more strained and reactive compared to thietane.
Uniqueness: this compound is unique due to its combination of a thietane ring with a carboxylate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H8O2S |
---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
methyl thietane-2-carboxylate |
InChI |
InChI=1S/C5H8O2S/c1-7-5(6)4-2-3-8-4/h4H,2-3H2,1H3 |
InChI Key |
RNCONPRONAMWIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCS1 |
Origin of Product |
United States |
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